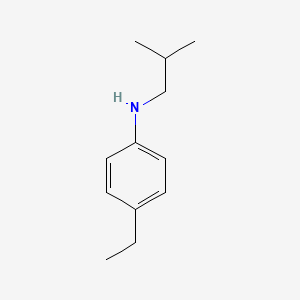
4-ethyl-N-(2-methylpropyl)aniline
概要
説明
“4-ethyl-N-(2-methylpropyl)aniline” is a chemical compound with the molecular formula C12H19N . It is also known by its IUPAC name, N-(4-ethylphenyl)-N-isobutylamine .
Synthesis Analysis
While specific synthesis methods for “4-ethyl-N-(2-methylpropyl)aniline” were not found, anilines can generally be synthesized through methods such as nitration followed by reduction, or through Friedel Crafts acylation followed by a Clemmensen Reduction . In a study on the polymerization of new aniline derivatives, aniline monomers were modified with various characteristics to study the effect of the substituent on the respective polymer .
Molecular Structure Analysis
The molecular weight of “4-ethyl-N-(2-methylpropyl)aniline” is 177.29 . The InChI code for this compound is 1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 .
Physical And Chemical Properties Analysis
“4-ethyl-N-(2-methylpropyl)aniline” is a liquid at room temperature .
科学的研究の応用
Catalytic Applications
Trifluoroacetylation of Anilines : Anilines, including those with functional groups such as alcohols and secondary amines, can be selectively trifluoroacetylated under certain conditions, as explored by Prashad et al. (2000) (Prashad et al., 2000).
Synthesis of N-Arylated Amines : A catalytic system for synthesizing N-arylated amines, such as 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, is discussed in a study by Zheng and Wang (2019) (Zheng & Wang, 2019).
Synthetic Methodologies
- Synthesis of Substituted Anilines : Banoji et al. (2022) developed a one-pot method for synthesizing pyrazol-4-yl- and 2H-chromene-based substituted anilines, which have potential applications in fluorescence probes and antibacterial activities (Banoji et al., 2022).
Coating Applications
- Corrosion Resistance Coatings : Shah and Iroh (2002) studied the use of poly(N-ethyl aniline) coatings on Al-2024 alloy for corrosion resistance, highlighting its effectiveness (Shah & Iroh, 2002).
Safety And Hazards
将来の方向性
While specific future directions for “4-ethyl-N-(2-methylpropyl)aniline” were not found, research into aniline derivatives continues to be a promising field. For example, the modification of aniline monomers to study the effect of the substituent on the respective polymer has shown potential for the design of chemical sensors .
特性
IUPAC Name |
4-ethyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABMSHZWRXZHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methylpropyl)aniline | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



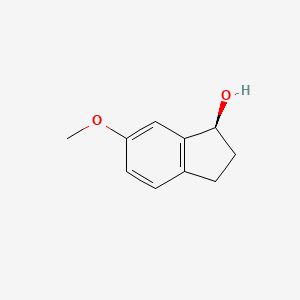
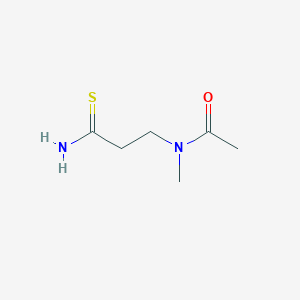
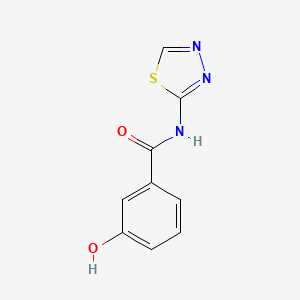

![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)
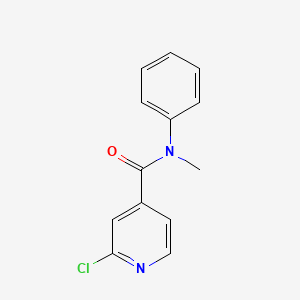

![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)
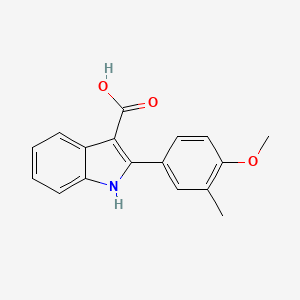

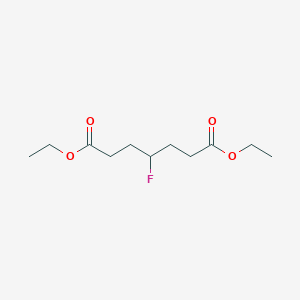
![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)